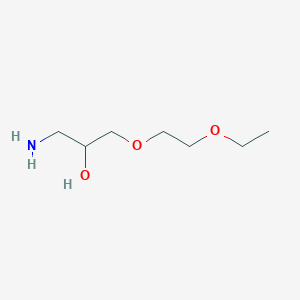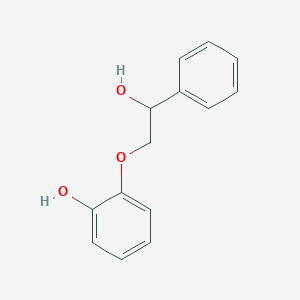
3-(1,3-benzodioxol-5-yl)-N-(4-fluorophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-(1,3-Benzodioxol-5-yl)-N-(4-fluorophenyl)acrylamide involves complex organic reactions, which typically start from basic aromatic compounds that undergo halogenation, nitration, acylation, and other key reactions to introduce the specific functional groups (Nardi & Olesen, 2007). The process might involve the formation of the benzodioxolyl and fluorophenyl moieties in separate pathways, which are later linked through acrylamide formation, a common strategy in medicinal chemistry for designing bioactive molecules (Nardi & Olesen, 2007).
Molecular Structure Analysis
The molecular structure of this compound is characterized by its acrylamide backbone, which allows for a variety of chemical reactions and interactions. The benzodioxolyl and fluorophenyl groups contribute to the molecule's physical and chemical properties, including its solubility, reactivity, and potential biological activity. The presence of these groups can also influence the compound's electronic distribution, affecting its reactivity and interactions with biological targets.
Chemical Reactions and Properties
Acrylamides, including this compound, can participate in a range of chemical reactions, such as polymerization, addition reactions, and nucleophilic substitutions. The fluorophenyl group can enhance the compound's electrophilic properties, making it more reactive towards nucleophiles. The benzodioxolyl group can affect the compound's electronic properties and reactivity patterns, potentially leading to unique chemical behavior (A. Nardi & S. Olesen, 2007).
Physical Properties Analysis
The physical properties of 3-(1,3-Benzodioxol-5-yl)-N-(4-fluorophenyl)acrylamide, such as melting point, boiling point, solubility, and stability, are influenced by its molecular structure. The presence of the fluorophenyl group can increase its lipophilicity, potentially affecting its solubility in organic solvents, whereas the benzodioxolyl group might contribute to its stability and boiling point.
Chemical Properties Analysis
This compound's chemical properties are defined by its reactivity and interactions with other molecules. Its acrylamide backbone is a site of nucleophilic attack, while the fluorophenyl and benzodioxolyl groups can participate in electronic interactions and hydrogen bonding, influencing its behavior in chemical reactions and potential applications in drug design and material science.
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry
- A study by Wu et al. (2004) describes the synthesis of acrylamides, including derivatives similar to 3-(1,3-benzodioxol-5-yl)-N-(4-fluorophenyl)acrylamide, and their activity as KCNQ2 openers, which are important in neuronal hyperexcitability reduction (Wu et al., 2004).
- Bressi et al. (2010) report on a series of N-hydroxy-3-[3-(1-substituted-1H-benzoimidazol-2-yl)-phenyl]-acrylamides, with relevance to histone deacetylase inhibitors, showcasing the therapeutic potential of acrylamide derivatives in cancer treatment (Bressi et al., 2010).
Polymer Science and Material Chemistry
- Tian et al. (2010) explored the use of acrylamide derivatives in creating chiral stationary phases for chromatography, demonstrating the potential of these compounds in analytical chemistry (Tian et al., 2010).
- Fleischmann and Ritter (2013) investigated copolymers of N-(isopropyl)acrylamide for thermo- and pH-sensitive applications, hinting at the versatility of acrylamide derivatives in responsive materials (Fleischmann & Ritter, 2013).
Spectroscopy and Molecular Studies
- Barım and Akman (2021) conducted a study on the vibrational spectroscopy and molecular properties of a benzofuran-based acrylamide monomer, which sheds light on the physical and chemical characteristics of similar acrylamide compounds (Barım & Akman, 2021).
- Fleischmann et al. (2012) synthesized color-changing polymeric materials derived from pH-sensitive acrylated phenolphthalein derivatives, illustrating the potential of acrylamide derivatives in creating smart materials (Fleischmann et al., 2012).
Biological and Pharmaceutical Applications
- Ghorab and Alsaid (2015) evaluated the anti-breast cancer activity of quinoline derivatives, including 3-(1,3-benzodioxol-5-yl)-N-(4-fluorophenyl)acrylamide, highlighting the potential for acrylamide derivatives in oncological research (Ghorab & Alsaid, 2015).
Eigenschaften
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO3/c17-12-3-5-13(6-4-12)18-16(19)8-2-11-1-7-14-15(9-11)21-10-20-14/h1-9H,10H2,(H,18,19)/b8-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGREMKOYIRRJL-KRXBUXKQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-benzodioxol-5-yl)-N-(4-fluorophenyl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyano-1-methylethyl)-N-methyl-2-[4-(3-phenylpropanoyl)piperazin-1-yl]acetamide](/img/structure/B2490468.png)

![(E)-2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one O-((3,4-dimethoxyphenyl)carbamoyl) oxime](/img/structure/B2490473.png)
![N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide](/img/structure/B2490474.png)




![N-(2-(6-((2-(mesitylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2490484.png)



![4-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2490490.png)
![ethyl 2-[(3-{[3-(trifluoromethyl)benzoyl]amino}-1H-1,2,4-triazol-5-yl)sulfanyl]acetate](/img/structure/B2490491.png)